molecular formula C12H8BrClN4O2S B2691751 N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide CAS No. 1797595-37-9

N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide

Cat. No.: B2691751
CAS No.: 1797595-37-9
M. Wt: 387.64
InChI Key: PESVJKTUMRUEFK-UHFFFAOYSA-N
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Description

N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and sulfonamide functional groups attached to a pyridine ring system. These features make it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the bromination of 4-cyanopyridine, followed by chlorination and sulfonamide formation. The reaction conditions often require:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.

    Chlorination: Employing thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures.

    Sulfonamide Formation: Reacting the chlorinated intermediate with a sulfonamide derivative in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation might produce a pyridine N-oxide.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide is investigated for its potential as a pharmaceutical intermediate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism by which N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-4-cyanopyridin-2-yl)-6-chloropyridine-3-sulfonamide
  • N-(5-bromo-4-cyanopyridin-2-yl)-5-methylpyridine-3-sulfonamide
  • N-(4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide

Uniqueness

Compared to similar compounds, N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide is unique due to the specific arrangement of its functional groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-(5-bromo-4-cyanopyridin-2-yl)-6-chloro-5-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN4O2S/c1-7-2-9(5-17-12(7)14)21(19,20)18-11-3-8(4-15)10(13)6-16-11/h2-3,5-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESVJKTUMRUEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=NC=C(C(=C2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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